(R)-8-Hydroxywarfarin is a hydroxylated metabolite of (R)-warfarin, one of the two enantiomers of the racemic drug Coumadin. It is generated through the enzymatic activity of cytochrome P450 (CYP) enzymes, primarily CYP2C19. [, , ] While (R)-warfarin is less pharmacologically active than (S)-warfarin, its metabolic pathways and potential for drug-drug interactions are important for understanding variability in patient response to Coumadin therapy. [, , ]
(R)-8-Hydroxywarfarin is a significant metabolite of warfarin, a widely used anticoagulant medication. This compound is part of the hydroxywarfarin family, which includes several isomers resulting from the hydroxylation of warfarin. These metabolites play crucial roles in the pharmacokinetics and pharmacodynamics of warfarin therapy, influencing its efficacy and safety profiles.
(R)-8-Hydroxywarfarin is primarily formed through the metabolic processes involving cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, which catalyze the hydroxylation of warfarin at the 8-position. This compound was first isolated and characterized in studies focusing on warfarin metabolism, highlighting its presence as a minor metabolite in human plasma and urine during therapeutic monitoring of warfarin treatment .
(R)-8-Hydroxywarfarin belongs to the class of compounds known as coumarins, characterized by their benzopyrone structure. It is specifically classified as a hydroxy derivative of warfarin, which itself is categorized as an anticoagulant and vitamin K antagonist. The compound exhibits stereoisomerism due to the presence of chiral centers, with (R) and (S) enantiomers having different pharmacological properties .
(R)-8-Hydroxywarfarin features a coumarin backbone with a hydroxyl group at the 8-position. Its molecular formula is CHO with a molecular weight of approximately 317.34 g/mol.
(R)-8-Hydroxywarfarin participates in various chemical reactions typical of phenolic compounds, including:
The metabolic pathways leading to (R)-8-Hydroxywarfarin involve complex interactions with cytochrome P450 enzymes, where regioselectivity plays a crucial role in determining which hydroxylation occurs .
(R)-8-Hydroxywarfarin is primarily utilized in scientific research related to pharmacokinetics and drug metabolism studies. Its significance lies in:
(R)-8-Hydroxywarfarin (CAS 63740-77-2) is a chiral monohydroxylated metabolite of the anticoagulant warfarin, with the systematic name 4,8-dihydroxy-3-[(1R)-3-oxo-1-phenylbutyl]-2H-chromen-2-one. Its molecular formula is C₁₉H₁₆O₅, corresponding to a molecular weight of 324.33 g/mol [3] [6] [8]. The compound features three critical structural elements:
Stereochemical purity is critical for its metabolic behavior, as the (R)-enantiomer demonstrates distinct enzymatic processing compared to its (S)-counterpart. X-ray crystallography studies suggest the C9 (R)-configuration forces the phenyl ring into a specific spatial orientation that influences hydrogen bonding with metabolic enzymes like CYP1A2 [4] [6].
Table 1: Structural Attributes of (R)-8-Hydroxywarfarin
Attribute | Value/Description |
---|---|
CAS Registry Number | 63740-77-2 |
Molecular Formula | C₁₉H₁₆O₅ |
Molecular Weight | 324.33 g/mol |
Chiral Center | C9 (α-carbon of side chain) |
Absolute Configuration | (R)-enantiomer |
Key Functional Groups | 4-hydroxycoumarin, C8 phenolic –OH, β-carbonyl |
Solubility and Partitioning: (R)-8-Hydroxywarfarin exhibits limited aqueous solubility (predicted 0.054 g/L) due to its hydrophobic phenyl and coumarin domains. Its experimental LogP value of 3.22 indicates moderate lipophilicity, facilitating passive membrane diffusion [6] [7]. The compound shows higher solubility in organic solvents like methanol or acetonitrile, often used in chromatographic analyses [5] [7].
Thermal Stability: The crystalline form has a melting point of 185–187°C. Density measurements yield 1.384 g/cm³, reflecting efficient molecular packing [7].
Reactivity:
Table 2: Experimental Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Melting Point | 185–187°C | Differential scanning calorimetry |
Density | 1.384 g/cm³ | X-ray crystallography |
LogP | 3.22 (predicted: 3.315) | Reversed-phase HPLC |
Water Solubility | 0.054 g/L (predicted) | ALOGPS model |
Flash Point | 189.3°C | Cleveland open cup |
pKa (C4-OH) | ~5.0 | Potentiometric titration |
Regioisomeric Differences:
Metabolic and Stereoselectivity:
Table 3: Metabolic and Physicochemical Comparison of Key Hydroxywarfarins
Isomer | Primary CYP | LogP | Glucuronidation | Reduction Efficiency | Chiral Resolution |
---|---|---|---|---|---|
(R)-8-Hydroxy | CYP1A2 | 3.22 | Moderate | Low | Baseline-separated on phenyl columns [5] |
(S)-7-Hydroxy | CYP2C9 | 2.85 | High | Very Low | Co-elutes with R-isomer on C18 [5] |
10-Hydroxy | CYP3A4 | 3.10 | None | High | Partially resolved |
4′-Hydroxy | CYP2C9/19 | 3.18 | High | Moderate | Resolved |
Analytical Challenges: Simultaneous quantification of hydroxywarfarin isomers requires multi-mode UPLC–MS/MS. (R)-8-Hydroxywarfarin is chromatographically resolved using phenyl-based stationary phases, whereas C18 columns fail to separate 7- and 8-hydroxy regioisomers [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7